4-(1-Hydrazinylethyl)phenol
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Overview
Description
4-(1-Hydrazinylethyl)phenol is an organic compound characterized by a phenol group substituted with a hydrazinylethyl group at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Hydrazinylethyl)phenol typically involves the nucleophilic aromatic substitution of a suitable phenol derivative. One common method is the reaction of 4-bromoethylphenol with hydrazine under basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which is subsequently reduced to yield the desired product .
Industrial Production Methods
Industrial production of phenolic compounds, including this compound, often involves the nitration of benzene followed by reduction and diazotization steps. The nitrobenzene is reduced to aniline, which is then diazotized and coupled with a suitable phenol derivative to form the target compound .
Chemical Reactions Analysis
Types of Reactions
4-(1-Hydrazinylethyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The hydrazine moiety can be reduced to form corresponding amines.
Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the phenol group
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like bromine, nitric acid, and sulfuric acid are employed for halogenation, nitration, and sulfonation reactions, respectively
Major Products
Oxidation: Quinones and hydroquinones.
Reduction: Amines.
Substitution: Halogenated, nitrated, and sulfonated derivatives
Scientific Research Applications
4-(1-Hydrazinylethyl)phenol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antioxidant and antimicrobial agent.
Medicine: Explored for its potential therapeutic properties, including anticancer and anti-inflammatory activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-(1-Hydrazinylethyl)phenol involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The phenol group can scavenge free radicals and chelate metal ions, reducing oxidative stress.
Antimicrobial Activity: The hydrazine moiety can disrupt microbial cell membranes and inhibit enzyme activity.
Anticancer Activity: The compound can modulate signaling pathways, such as PI3K/Akt and NF-κB, leading to apoptosis and inhibition of tumor growth
Comparison with Similar Compounds
4-(1-Hydrazinylethyl)phenol can be compared with other phenolic compounds:
Phenol: Lacks the hydrazinylethyl group, making it less versatile in terms of chemical reactivity.
4-Hydroxybenzaldehyde: Contains an aldehyde group instead of a hydrazinylethyl group, leading to different reactivity and applications.
4-Aminophenol: Contains an amino group, which imparts different chemical properties and biological activities .
Conclusion
This compound is a compound with significant potential in various scientific and industrial applications. Its unique chemical structure allows it to undergo a variety of reactions, making it a valuable building block in synthetic chemistry. Additionally, its biological activities make it a promising candidate for further research in medicine and related fields.
Properties
CAS No. |
1016533-50-8 |
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Molecular Formula |
C8H12N2O |
Molecular Weight |
152.19 g/mol |
IUPAC Name |
4-(1-hydrazinylethyl)phenol |
InChI |
InChI=1S/C8H12N2O/c1-6(10-9)7-2-4-8(11)5-3-7/h2-6,10-11H,9H2,1H3 |
InChI Key |
ZJKNRQDAQZLYRR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)O)NN |
Origin of Product |
United States |
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